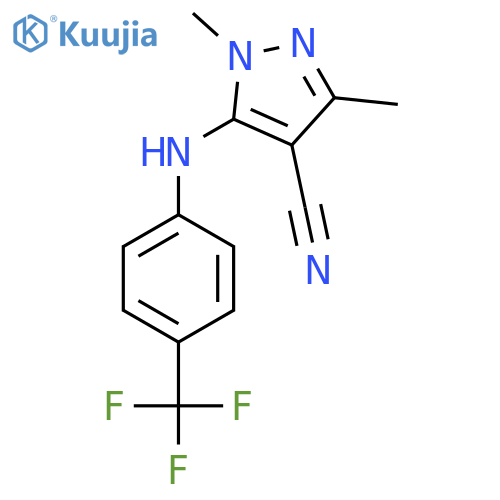

Cas no 1027902-03-9 (1,3-Dimethyl-5-(4-trifluoromethyl-phenylamino)-1H-pyrazole-4-carbonitrile)

1,3-Dimethyl-5-(4-trifluoromethyl-phenylamino)-1H-pyrazole-4-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1,3-Dimethyl-5-[[4-(trifluoromethyl)phenyl]amino]-1H-pyrazole-4-carbonitrile

- 1,3-dimethyl-5-{[4-(trifluoromethyl)phenyl]amino}-1H-pyrazole-4-carbonitrile

- BDBM50066595

- Z1154608917

- 1,3-Dimethyl-5-(4-trifluoromethyl-phenylamino)-1H-pyrazole-4-carbonitrile

-

- インチ: 1S/C13H11F3N4/c1-8-11(7-17)12(20(2)19-8)18-10-5-3-9(4-6-10)13(14,15)16/h3-6,18H,1-2H3

- InChIKey: LMRWXMRKTNYSPA-UHFFFAOYSA-N

- SMILES: FC(C1C=CC(=CC=1)NC1=C(C#N)C(C)=NN1C)(F)F

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 20

- 回転可能化学結合数: 2

- 複雑さ: 381

- トポロジー分子極性表面積: 53.6

- XLogP3: 3.7

1,3-Dimethyl-5-(4-trifluoromethyl-phenylamino)-1H-pyrazole-4-carbonitrile Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-722384-1.0g |

1,3-dimethyl-5-{[4-(trifluoromethyl)phenyl]amino}-1H-pyrazole-4-carbonitrile |

1027902-03-9 | 95.0% | 1.0g |

$486.0 | 2025-02-19 | |

| Enamine | EN300-722384-0.25g |

1,3-dimethyl-5-{[4-(trifluoromethyl)phenyl]amino}-1H-pyrazole-4-carbonitrile |

1027902-03-9 | 95.0% | 0.25g |

$240.0 | 2025-02-19 | |

| 1PlusChem | 1P02AEHC-100mg |

1,3-dimethyl-5-{[4-(trifluoromethyl)phenyl]amino}-1H-pyrazole-4-carbonitrile |

1027902-03-9 | 90% | 100mg |

$263.00 | 2023-12-26 | |

| 1PlusChem | 1P02AEHC-500mg |

1,3-dimethyl-5-{[4-(trifluoromethyl)phenyl]amino}-1H-pyrazole-4-carbonitrile |

1027902-03-9 | 90% | 500mg |

$531.00 | 2023-12-26 | |

| 1PlusChem | 1P02AEHC-1g |

1,3-dimethyl-5-{[4-(trifluoromethyl)phenyl]amino}-1H-pyrazole-4-carbonitrile |

1027902-03-9 | 90% | 1g |

$663.00 | 2023-12-26 | |

| 1PlusChem | 1P02AEHC-10g |

1,3-dimethyl-5-{[4-(trifluoromethyl)phenyl]amino}-1H-pyrazole-4-carbonitrile |

1027902-03-9 | 90% | 10g |

$2644.00 | 2023-12-26 | |

| 1PlusChem | 1P02AEHC-5g |

1,3-dimethyl-5-{[4-(trifluoromethyl)phenyl]amino}-1H-pyrazole-4-carbonitrile |

1027902-03-9 | 90% | 5g |

$1803.00 | 2023-12-26 | |

| Enamine | EN300-722384-10.0g |

1,3-dimethyl-5-{[4-(trifluoromethyl)phenyl]amino}-1H-pyrazole-4-carbonitrile |

1027902-03-9 | 95.0% | 10.0g |

$2089.0 | 2025-02-19 | |

| Enamine | EN300-722384-5.0g |

1,3-dimethyl-5-{[4-(trifluoromethyl)phenyl]amino}-1H-pyrazole-4-carbonitrile |

1027902-03-9 | 95.0% | 5.0g |

$1408.0 | 2025-02-19 | |

| 1PlusChem | 1P02AEHC-2.5g |

1,3-dimethyl-5-{[4-(trifluoromethyl)phenyl]amino}-1H-pyrazole-4-carbonitrile |

1027902-03-9 | 90% | 2.5g |

$1240.00 | 2023-12-26 |

1,3-Dimethyl-5-(4-trifluoromethyl-phenylamino)-1H-pyrazole-4-carbonitrile 関連文献

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

1,3-Dimethyl-5-(4-trifluoromethyl-phenylamino)-1H-pyrazole-4-carbonitrileに関する追加情報

1,3-Dimethyl-5-(4-trifluoromethyl-phenylamino)-1H-pyrazole-4-carbonitrile: A Comprehensive Overview

The compound with CAS No. 1027902-03-9, commonly referred to as 1,3-Dimethyl-5-(4-trifluoromethyl-phenylamino)-1H-pyrazole-4-carbonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique structure, which incorporates a pyrazole ring substituted with methyl groups, a trifluoromethylphenylamino group, and a cyano group. These structural features contribute to its exceptional chemical properties and potential applications in various industries.

Recent studies have highlighted the pyrazole ring as a key structural element in this compound, playing a pivotal role in its reactivity and stability. The methyl groups at positions 1 and 3 of the pyrazole ring enhance the molecule's hydrophobicity and electronic properties, making it suitable for applications in drug design and agrochemicals. Additionally, the presence of the trifluoromethylphenylamino group at position 5 introduces a significant electron-withdrawing effect, which can influence the molecule's interaction with biological targets.

The cyano group at position 4 of the pyrazole ring further modulates the electronic characteristics of the compound, contributing to its potential as a building block in organic synthesis. Recent research has demonstrated that this compound exhibits remarkable activity in inhibiting certain enzymes and receptors, making it a promising candidate for drug development. For instance, studies have shown that it can effectively target kinases involved in cancer progression, highlighting its potential as an anti-cancer agent.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The synthesis pathway often begins with the preparation of intermediate compounds such as dimethylpyrazoles and trifluoromethylphenylamines, which are then combined under specific conditions to form the final product. Researchers have recently explored green chemistry approaches to optimize this synthesis process, reducing waste and improving yield.

The application of this compound extends beyond pharmaceuticals; it has also shown promise in the field of agrochemicals. For example, it has been tested as a potential herbicide due to its ability to inhibit key enzymes involved in plant growth. Furthermore, its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of new materials for flexible displays and sensors.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its electronic structure and interaction patterns with biological targets. For instance, molecular docking simulations have revealed that the compound exhibits strong binding affinity to certain G-protein coupled receptors (GPCRs), suggesting its potential role in modulating cellular signaling pathways.

In conclusion, 1,3-Dimethyl-5-(4-trifluoromethyl-phenylamino)-1H-pyrazole-4-carbonitrile (CAS No. 1027902-03-9) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and chemical properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its functionality and utility, this compound is poised to play an increasingly important role in advancing modern science and technology.

1027902-03-9 (1,3-Dimethyl-5-(4-trifluoromethyl-phenylamino)-1H-pyrazole-4-carbonitrile) Related Products

- 1389310-02-4((R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride)

- 2034445-51-5(4-Methoxy-1-methyl-5-[[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]carbonyl]-2(1H)-pyridinone)

- 1803598-93-7(2-amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol hydrochloride)

- 1159977-54-4(Oxcarbazepine N-Sulfate)

- 529513-66-4(4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde)

- 1804569-78-5(Ethyl 3-amino-4-cyano-5-(trifluoromethoxy)pyridine-2-carboxylate)

- 20367-31-1(N-(2-aminophenyl)-N'-methylthiourea)

- 1804632-08-3(Methyl 5-(aminomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate)

- 2229215-32-9(1-(4-bromo-2-methylphenyl)-2,2-difluorocyclopropan-1-amine)

- 1603384-42-4(1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane)